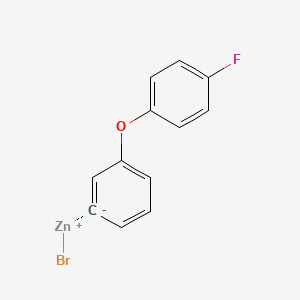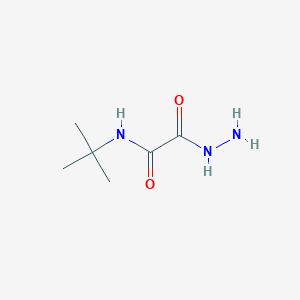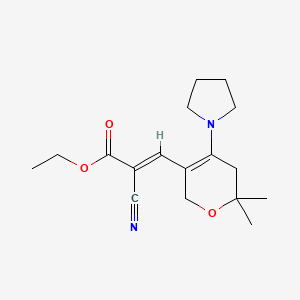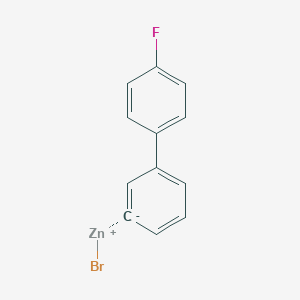
3-(4-Fluorophenyl)phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3-(4-Fluorophenyl)phenylzinc bromide typically involves the reaction of 4-fluorobromobenzene with zinc in the presence of a catalyst. The reaction is carried out in an inert atmosphere, often under argon or nitrogen, to prevent oxidation. The solvent used is usually tetrahydrofuran (THF), which stabilizes the organozinc compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often packaged under an inert atmosphere to maintain its stability during storage and transportation.
化学反应分析
Types of Reactions
3-(4-Fluorophenyl)phenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Coupling reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and halides are common electrophiles that react with this compound.
Catalysts: Palladium or nickel catalysts are often used to facilitate coupling reactions.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products Formed
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学研究应用
3-(4-Fluorophenyl)phenylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biological molecules, aiding in the development of new drugs and therapeutic agents.
Medicine: The compound is valuable in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 3-(4-Fluorophenyl)phenylzinc bromide involves its role as a nucleophile in chemical reactions. The organozinc compound donates electrons to electrophiles, forming new carbon-carbon bonds. The presence of the fluorine atom enhances the reactivity of the compound, making it a powerful reagent in organic synthesis.
相似化合物的比较
Similar Compounds
4-Fluorophenylzinc bromide: Similar in structure but lacks the additional phenyl group.
3,4-Difluorophenylzinc bromide: Contains an additional fluorine atom, altering its reactivity and applications.
Phenylzinc bromide: Lacks the fluorine atom, resulting in different reactivity and applications.
Uniqueness
3-(4-Fluorophenyl)phenylzinc bromide is unique due to the presence of both a fluorine atom and an additional phenyl group. This combination enhances its reactivity and makes it particularly useful in the synthesis of complex organic molecules.
属性
分子式 |
C12H8BrFZn |
|---|---|
分子量 |
316.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-fluoro-4-phenylbenzene |
InChI |
InChI=1S/C12H8F.BrH.Zn/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;;/h1-2,4-9H;1H;/q-1;;+2/p-1 |
InChI 键 |
REMGFRCOTMPGGD-UHFFFAOYSA-M |
规范 SMILES |
C1=C[C-]=CC(=C1)C2=CC=C(C=C2)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


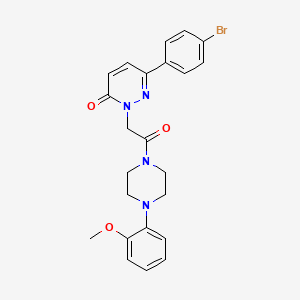
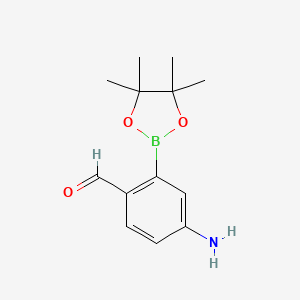
![2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol](/img/structure/B14884824.png)

![tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8-carboxylate](/img/structure/B14884873.png)
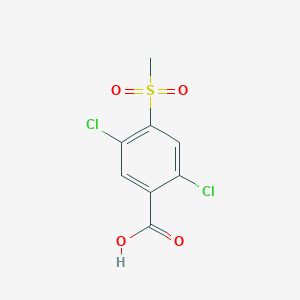
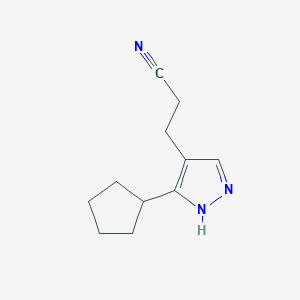
![methyl 4-[(1H-indol-1-ylacetyl)amino]benzoate](/img/structure/B14884881.png)
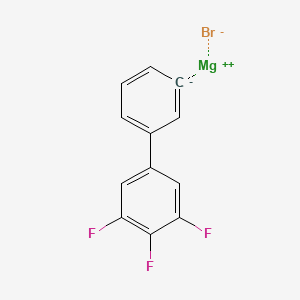

![Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium](/img/structure/B14884904.png)
